Jerantinine B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

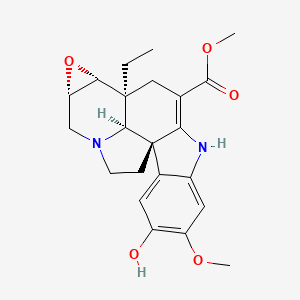

Jerantinine B is an indole alkaloid that is tabersonine substituted by a hydroxy group at potition 10, a methoxy group at position 11 and an epoxy group across positions 14 and 15. Isolated from Tabernaemontana corymbosa, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an aromatic ether, an indole alkaloid, a member of phenols, an epoxide, a methyl ester and an organic heterohexacyclic compound. It derives from a tabersonine.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Jerantinine B (JB) has been found to exhibit significant anticancer properties. It is particularly effective in inhibiting growth and colony formation in various human cancer cell lines. JB induces apoptosis in a time- and dose-dependent manner, primarily through the arrest of cells in the G2/M cell cycle phase and inhibition of tubulin polymerization. This alkaloid also notably affects Polo-like kinase 1 (PLK1), a key player in cell cycle progression. Furthermore, JB increases reactive oxygen species (ROS) levels and activates caspase 3/7, contributing to its pro-apoptotic effects. It also down-regulates anti-apoptotic proteins like Bcl-2 and Mcl-1. Preclinical in silico assessments suggest good bioavailability and rapid absorption of JB, supporting its potential as a chemotherapeutic agent (Qazzaz et al., 2016).

Combination Therapies

Studies have also explored the synergistic effects of JB in combination with other compounds. One such study investigated the combined effects of δ-tocotrienol and JB on human brain and colon cancer cells. This combination was found to induce a dose-dependent growth inhibition, with less toxicity towards normal cells. The synergy achieved through this combination led to significant reductions in the required doses of both compounds, thereby minimizing toxicity and improving potency (Abubakar et al., 2016).

Molecular Mechanisms and Drug Delivery

Further research has delved into the molecular interactions and drug delivery mechanisms of Jerantinine alkaloids. Studies involving molecular modeling and crystallography have revealed that jerantinines operate via microtubule disruption by binding at the colchicine site, an important target for anticancer drugs. This understanding has laid the groundwork for developing jerantinine alkaloids for future therapeutic use, particularly in cancer treatment (Smedley et al., 2018).

Spliceosome Targeting

Jerantinine A, closely related to JB, has shown potential in targeting the spliceosome, a complex involved in precursor mRNA splicing. This targeting by Jerantinine A leads to tumor-specific cell death, particularly in breast cancer cells, by inducing significant increases in unspliced pre-mRNAs and stabilizing splicing factor 3b subunit 1 (SF3B1) protein, a key component of the spliceosome (Chung et al., 2017).

Eigenschaften

Produktname |

Jerantinine B |

|---|---|

Molekularformel |

C22H26N2O5 |

Molekulargewicht |

398.5 g/mol |

IUPAC-Name |

methyl (1R,12S,13R,15S,20R)-12-ethyl-4-hydroxy-5-methoxy-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C22H26N2O5/c1-4-21-9-11(19(26)28-3)17-22(5-6-24(20(21)22)10-16-18(21)29-16)12-7-14(25)15(27-2)8-13(12)23-17/h7-8,16,18,20,23,25H,4-6,9-10H2,1-3H3/t16-,18-,20-,21+,22-/m0/s1 |

InChI-Schlüssel |

BECBFSXLBJGONE-DIMUUIPOSA-N |

Isomerische SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C[C@H]5[C@@H]2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC |

Kanonische SMILES |

CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC |

Synonyme |

jerantinine B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

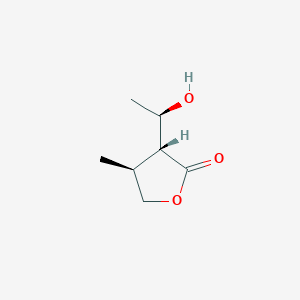

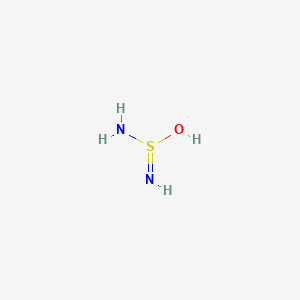

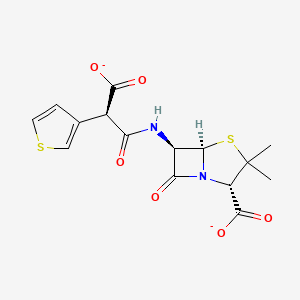

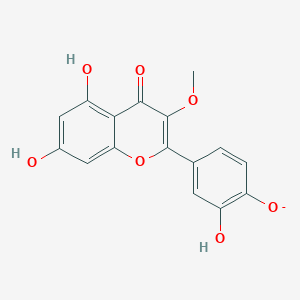

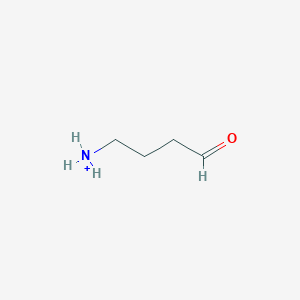

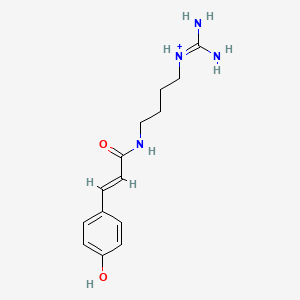

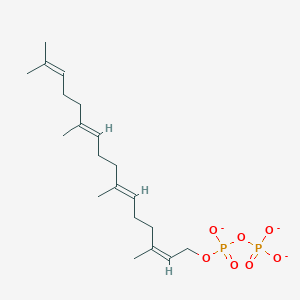

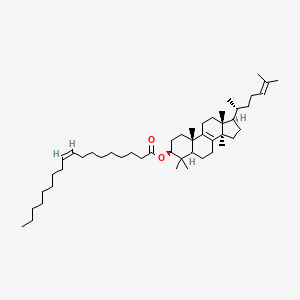

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.